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Compound of Interest

Compound Name: Ethyl thiomorpholine-3-carboxylate

Cat. No.: B1283112

Ethyl Thiomorpholine-3-carboxylate: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure, chemical characteristics, and
potential applications of ethyl thiomorpholine-3-carboxylate. Thiomorpholine and its
derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide
range of biological activities.[1] This document consolidates available information on the
synthesis of the parent thiomorpholine-3-carboxylic acid, its subsequent esterification, and the
known biological context of this class of compounds. Due to the limited availability of direct
experimental data for ethyl thiomorpholine-3-carboxylate, this guide also extrapolates
expected chemical behaviors and spectroscopic characteristics based on related structures
and general chemical principles. This guide is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development, providing a
foundational understanding of this promising heterocyclic compound.

Chemical Structure and Identification

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound featuring a saturated six-
membered thiomorpholine ring with an ethyl carboxylate substituent at the 3-position.
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Identifier Value

IUPAC Name ethyl thiomorpholine-3-carboxylate

CAS Number 58729-31-0

Molecular Formula C7H13NO2S

Molecular Weight 175.25 g/mol

SMILES CCOC(=0)C1CSCCN1

InChlKey PGSDSYPPZAPZCW-UHFFFAOYSA-N

Its hydrochloride salt is also commercially available:

Identifier Value

ethyl thiomorpholine-3-carboxylate

UPAC Name hydrochloride
CAS Number 159381-07-4
Molecular Formula C7H14CINO2S
Molecular Weight 211.71 g/mol

Physicochemical Properties (Predicted)

Direct experimental data for the physical properties of ethyl thiomorpholine-3-carboxylate
are not readily available in the public domain. The following table summarizes predicted values
which can be used as an estimation.
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Property Predicted Value
XlogP 0.5

Topological Polar Surface Area 49.33 Az
Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 3

Rotatable Bonds 2

Synthesis

A definitive, published experimental protocol for the direct synthesis of ethyl thiomorpholine-
3-carboxylate is not readily available. However, a plausible synthetic route involves two key
stages: the synthesis of the parent thiomorpholine-3-carboxylic acid, followed by its
esterification.

Synthesis of Thiomorpholine-3-carboxylic Acid

A stereoselective, polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives
has been reported, starting from Fmoc-protected cysteine (Fmoc-Cys(Trt)-OH) immobilized on
a solid support.[2] This method, while complex, provides a pathway to the chiral parent acid.

Resin Loading: Fmoc-Cys(Trt)-OH is immobilized on a suitable solid-phase resin (e.g., Wang
resin) using a standard coupling agent like HOBt/DIC.

o Fmoc-Deprotection: The Fmoc protecting group is removed using a solution of piperidine in a
suitable solvent (e.g., 20% piperidine in DMF).

o N-Alkylation/N-Acylation: The free secondary amine on the resin-bound cysteine is then
subjected to N-alkylation or N-acylation. For instance, sulfonylation can be achieved using a
sulfonyl chloride like 4-nitrobenzenesulfonyl chloride (NsCI).

o Cleavage and Cyclization: The derivative is cleaved from the resin with simultaneous
cyclization using a strong acid, such as trifluoroacetic acid (TFA). The inclusion of a reducing
agent like triethylsilane (TES) in the cleavage cocktail can lead to the formation of the
saturated thiomorpholine ring.[2]
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Solid-Phase Synthesis

Solution Phase
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Caption: General synthetic workflow for ethyl thiomorpholine-3-carboxylate.

Esterification of Thiomorpholine-3-carboxylic Acid

Once thiomorpholine-3-carboxylic acid is obtained, it can be converted to its ethyl ester via
standard esterification procedures.

e Reaction Setup: Suspend thiomorpholine-3-carboxylic acid in absolute ethanol.

o Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid
or by bubbling hydrogen chloride gas through the solution.

e Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-
layer chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a
mild base (e.g., sodium bicarbonate solution).

o Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl
acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under
reduced pressure. The crude product can then be purified by column chromatography or
distillation.

Alternatively, milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) with
a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed, especially for
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substrates sensitive to strong acids.[3]

Chemical Characteristics and Reactivity

The chemical reactivity of ethyl thiomorpholine-3-carboxylate is dictated by the functional
groups present: a secondary amine, a thioether, and an ethyl ester.

o N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo
reactions with electrophiles such as alkyl halides and acyl chlorides to yield N-substituted
derivatives.

¢ S-Oxidation: The thioether sulfur can be oxidized to the corresponding sulfoxide and sulfone
using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (nCPBA).

o Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the parent carboxylic acid under
either acidic or basic conditions.

o Ester Reduction: The ester can be reduced to the corresponding primary alcohol using
reducing agents like lithium aluminum hydride (LiAIH4).

Amidation: The ester can be converted to amides by reaction with amines.

Spectroscopic Properties

While experimental spectra for ethyl thiomorpholine-3-carboxylate are not readily available,
the following are expected spectroscopic characteristics based on its structure.

'H NMR Spectroscopy (Predicted)

o Ethyl Group: A triplet integrating to 3H (CHs) and a quartet integrating to 2H (CH2)
characteristic of an ethyl ester.

o Thiomorpholine Ring Protons: A series of multiplets in the aliphatic region corresponding to
the protons on the thiomorpholine ring. The proton at the C3 position, being adjacent to the
carbonyl group, would likely appear as a distinct multiplet.

» N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent
and concentration.
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3C NMR Spectroscopy (Predicted)

e Carbonyl Carbon: A resonance in the downfield region (typically ~170 ppm) corresponding to
the ester carbonyl carbon.

o Ethyl Group Carbons: Two resonances for the CHz2 and CHs of the ethyl group.

» Thiomorpholine Ring Carbons: Resonances in the aliphatic region for the four carbon atoms
of the thiomorpholine ring.

Infrared (IR) Spectroscopy (Predicted)

e C=0 Stretch: A strong absorption band around 1735-1750 cm~* characteristic of an aliphatic
ester carbonyl group.

e C-O Stretch: A strong absorption band in the region of 1150-1250 cm~1 for the C-O single
bond of the ester.

e N-H Stretch: A moderate absorption band around 3300-3500 cm~! for the secondary amine
N-H stretch.

e C-H Stretch: Absorption bands in the region of 2850-3000 cm~! for the C-H bonds of the
aliphatic ring and the ethyl group.

Mass Spectrometry (Predicted)

The predicted mass-to-charge ratios (m/z) for various adducts of ethyl thiomorpholine-3-
carboxylate in mass spectrometry are presented in the table below.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1283112?utm_src=pdf-body
https://www.benchchem.com/product/b1283112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Adduct Predicted m/z
[M+H]* 176.07398
[M+Na]* 198.05592
[M-H]- 174.05942
[M+NHa]* 193.10052
[M+K]* 214.02986
[M]* 175.06615

Biological Activity and Drug Development Potential

While specific biological data for ethyl thiomorpholine-3-carboxylate is scarce, the parent L-
thiomorpholine-3-carboxylic acid (L-TMC) has been studied in the context of cytotoxicity.[4] L-
TMC is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been shown to be cytotoxic in
vitro and nephrotoxic in vivo.[4]

Bioactivation of L-Thiomorpholine-3-carboxylic Acid

Research has indicated that the cytotoxicity of L-TMC is linked to its bioactivation by L-amino
acid oxidase in the kidney.[4] This enzymatic oxidation leads to the formation of an imine
intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is believed to be the ultimate
toxic species.[4]

Bioactivation in Kidney Cells

L-Thiomorpholine-3- ILEallIS I ROCEE I 5,6-dihydro-2H-1,4-thiazine-
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Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid.
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The thiomorpholine scaffold itself is a key component in various pharmacologically active
compounds, exhibiting activities such as antimalarial, antibiotic, antioxidant, and hypolipidemic
effects.[5] This makes ethyl thiomorpholine-3-carboxylate a valuable building block for the
synthesis of novel drug candidates. Its ability to be derivatized at the nitrogen and sulfur atoms,
as well as through modifications of the ester group, provides a versatile platform for generating
chemical libraries for drug screening.

Conclusion

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound with significant potential as a
building block in medicinal chemistry and drug development. While detailed experimental data
on the compound itself is limited, this guide has provided a comprehensive overview of its
structure, predicted properties, and plausible synthetic routes based on the synthesis of its
parent carboxylic acid. The known biological activity of the thiomorpholine scaffold and the
bioactivation pathway of L-thiomorpholine-3-carboxylic acid underscore the importance of
further research into the properties and applications of its derivatives, including the ethyl ester.
This document serves as a foundational resource to stimulate and guide future investigations
into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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